![molecular formula C18H14ClN3O2S B4640804 N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B4640804.png)
N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide
Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPB is a sulfonamide derivative that has been found to exhibit antitumor, anti-inflammatory, and immunomodulatory properties. The synthesis method of CPB is a vital aspect of its application, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are essential to understand its potential for therapeutic use.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity .
Mode of Action
It is known that sulfonyl compounds often interact with their targets by binding to active sites, thereby inhibiting the function of the target .
Biochemical Pathways
It is known that sulfonyl compounds often interfere with the normal functioning of enzymes, thereby affecting various biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of a compound is influenced by its chemical structure, and sulfonyl compounds are generally well absorbed and distributed in the body .
Result of Action
It is known that sulfonyl compounds often inhibit the function of their targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of N’-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds .
Advantages and Limitations for Lab Experiments
N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has several advantages for lab experiments, including its ability to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate gene expression. However, N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has shown promising results in preclinical studies, and future research could focus on its potential therapeutic applications in cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide could also be used as a tool for studying the role of HDACs in disease processes and could lead to the development of new HDAC inhibitors for therapeutic use.
Scientific Research Applications
N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been found to exhibit antitumor properties and has shown promising results in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been shown to have immunomodulatory effects and can enhance the activity of natural killer cells.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-15-9-11-16(12-10-15)25(23,24)22-18(14-6-2-1-3-7-14)21-17-8-4-5-13-20-17/h1-13H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSDXNGVCOPHHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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